5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
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Overview
Description
5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is an organic compound that serves as an important intermediate in the synthesis of various pharmaceuticals. This compound is characterized by its unique structure, which includes a chloro and methoxy group attached to a benzamide core, along with a phenylmorpholinoethyl side chain.
Mechanism of Action
Target of Action
It has been reported as an intermediate in the synthesis of glyburide , which is known to target the ATP-sensitive potassium channels in pancreatic beta cells .
Mode of Action
The rise in intracellular calcium leads to the fusion of insulin granules with the cell membrane, and insulin is secreted .
Biochemical Pathways
Glyburide primarily affects the insulin signaling pathway, leading to an increase in insulin secretion .
Result of Action
If it is an intermediate in the synthesis of glyburide, it may contribute to the overall effect of increasing insulin secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves multiple steps. One common method starts with the nitration of 5-chloro-2-methoxybenzoic acid, followed by reduction to form the corresponding amine. This amine is then acylated to produce the benzamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates. Catalysts and solvents are carefully selected to enhance the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
- 4-chloro-N-methyl-3-(methylamino)sulfonylbenzamide
- 5-chloro-2-methoxybenzoic acid
Uniqueness
Compared to similar compounds, 5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is unique due to its phenylmorpholinoethyl side chain, which imparts distinct chemical and biological properties. This side chain enhances its solubility, stability, and binding affinity, making it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-25-18-8-7-16(21)13-17(18)20(24)22-9-10-23-11-12-26-19(14-23)15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXUKDHXGNQDIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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